molecular formula C4H5N3O2 B1321100 2-(1H-1,2,4-triazol-5-yl)acetic acid CAS No. 155049-60-8

2-(1H-1,2,4-triazol-5-yl)acetic acid

Cat. No.: B1321100
CAS No.: 155049-60-8
M. Wt: 127.1 g/mol
InChI Key: BUOSAFNJURLEMX-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-5-yl)acetic acid is a heterocyclic compound containing a triazole ring. It is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound has a molecular formula of C4H5N3O2 and a molecular weight of 127.10 g/mol .

Mechanism of Action

Target of Action

It’s known that the 1,2,3-triazole ring, a structural fragment in the compound, is attractive for screening for biological activity because it can form hydrogen bonds, which is important for binding with biological targets . Compounds with this structure have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, antagonists of monoacylglycerol lipase, agonists and antagonists of sphingosine-1-phosphate receptors, inhibitors of stearoyl-coenzyme delta-9, as well as anticancer and antiviral agents .

Mode of Action

The presence of the 1,2,3-triazole ring in the compound is known to be resistant to metabolic degradation, which could potentially enhance its interaction with its targets .

Biochemical Pathways

Compounds with a similar structure have been found to exhibit antifungal, antimicrobial, antiviral, and anticancer activities , suggesting that they may affect a variety of biochemical pathways related to these biological processes.

Pharmacokinetics

The presence of the 1,2,3-triazole ring in the compound is known to improve pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Compounds with a similar structure have been found to exhibit antifungal, antimicrobial, antiviral, and anticancer activities , suggesting that they may have a variety of effects at the molecular and cellular level.

Action Environment

It’s worth noting that the compound’s structure, which includes the 1,2,3-triazole ring, is resistant to metabolic degradation , which could potentially enhance its stability in various environments.

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,4-triazol-5-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to form hydrogen bonds with different targets, which can enhance their pharmacokinetic and pharmacological properties . The compound’s ability to bind with enzymes and receptors makes it a versatile agent in biochemical studies.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to exhibit cytotoxic activities against cancer cell lines, indicating their potential as anticancer agents . The compound’s interaction with cellular components can lead to changes in cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. Triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic and pharmacological properties . These interactions at the molecular level are crucial for the compound’s biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, triazole derivatives have shown varying degrees of antimicrobial and antioxidant activity depending on the dosage . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Triazole derivatives are known to influence the metabolism of drugs and other compounds, making them valuable in pharmacokinetic studies . Understanding the metabolic pathways of this compound can provide insights into its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, which can affect its localization and accumulation. Studies have shown that triazole derivatives can be efficiently transported within cells, enhancing their therapeutic potential . Understanding the transport mechanisms of this compound is essential for its effective use in biochemical research.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Triazole derivatives have been shown to localize in various subcellular regions, affecting their biological activity . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid can be achieved through several methods. One common approach involves the cyclocondensation of hydrazonoyl derivatives and carbodiimides . Another method includes the cyclization of 3-aminofurazanecarboxylic acid hydrazide or amidrazone with ethoxycarbonylethyl acetimidate hydrochloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow processes and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

2-(1H-1,2,4-triazol-5-yl)acetic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole-1-ylacetic acid: Similar in structure but with different substituents on the triazole ring.

    1,2,3-Triazole-1-ylacetic acid: Contains a different triazole isomer.

    5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another triazole derivative with distinct properties .

Uniqueness

2-(1H-1,2,4-triazol-5-yl)acetic acid is unique due to its specific triazole ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c8-4(9)1-3-5-2-6-7-3/h2H,1H2,(H,8,9)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOSAFNJURLEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155049-60-8
Record name 2-(1H-1,2,4-triazol-3-yl)acetic acid
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